Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane
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Overview
Description
Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane is a complex organophosphorus compound known for its unique structure and versatile applications. This compound features a tetramethylcyclotetrasiloxane core with four diphenylphosphinoethyl groups attached, making it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane typically involves the reaction of tetramethylcyclotetrasiloxane with diphenylphosphinoethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands.
Coordination: It forms coordination complexes with transition metals, acting as a ligand in catalytic processes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Substitution: Halogenated solvents and bases like sodium hydride.
Coordination: Transition metal salts such as palladium chloride in organic solvents.
Major Products
Oxidation: Phosphine oxides.
Substitution: New phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metals.
Medicine: Explored for its role in photodynamic therapy and as a component in imaging agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The phosphine groups donate electron density to the metal, enhancing its reactivity and selectivity in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): A widely used palladium complex in cross-coupling reactions.
Tetrakis(triphenylphosphine)platinum(0): Similar to the palladium complex but with platinum as the central metal.
Tetrakis(triphenylphosphine)nickel(0): Another analogous compound with nickel.
Uniqueness
Tetrakis(diphenylphosphinoethyl)-tetramethylcyclotetrasiloxane is unique due to its tetramethylcyclotetrasiloxane core, which provides additional stability and flexibility compared to other similar compounds
Properties
IUPAC Name |
diphenyl-[2-[2,4,4-tris(2-diphenylphosphanylethyl)-6,6,8,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]ethyl]phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H68O4P4Si4/c1-69(2)61-70(3,4)63-72(51-47-67(57-37-21-9-22-38-57)58-39-23-10-24-40-58,52-48-68(59-41-25-11-26-42-59)60-43-27-12-28-44-60)64-71(62-69,49-45-65(53-29-13-5-14-30-53)54-31-15-6-16-32-54)50-46-66(55-33-17-7-18-34-55)56-35-19-8-20-36-56/h5-44H,45-52H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQSHPHMNSYSCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5)(CCP(C6=CC=CC=C6)C7=CC=CC=C7)CCP(C8=CC=CC=C8)C9=CC=CC=C9)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H68O4P4Si4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696715 |
Source
|
Record name | [(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1089.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124998-64-7 |
Source
|
Record name | [(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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